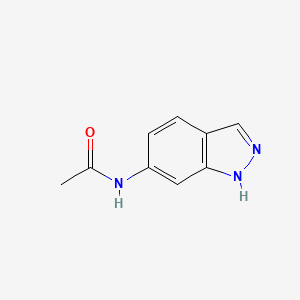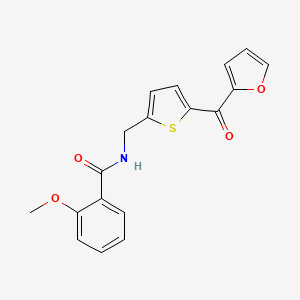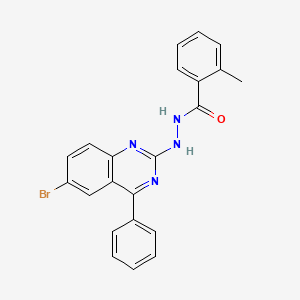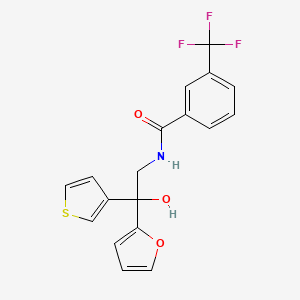![molecular formula C12H15F2N B2857303 4-[(3,5-Difluorophenyl)methyl]piperidine CAS No. 794500-98-4](/img/structure/B2857303.png)
4-[(3,5-Difluorophenyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(3,5-Difluorophenyl)methyl]piperidine” is a compound with the CAS Number: 412310-88-4 . It has a molecular weight of 197.23 and its IUPAC name is 4-(3,5-difluorophenyl)piperidine . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The linear formula of “this compound” is C11H13F2N . The InChI code is 1S/C11H13F2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2 .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a boiling point of 245.058ºC at 760 mmHg .Scientific Research Applications
Gastric Antisecretory Agents
4-(Diphenylmethyl)-1-piperidinemethanimine, which shares structural similarities with 4-[(3,5-Difluorophenyl)methyl]piperidine, has been explored as a potent oral gastric antisecretory agent. A derivative of this compound, fenoctimine, showed promising results as a nonanticholinergic gastric antisecretory drug, potentially useful in treating peptic ulcer disease (Scott et al., 1983).
Crystal Structure Analysis
The crystal structure of a picrate salt of 4-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidine was studied, revealing detailed insights into the molecular arrangement and interactions. This study contributes to the understanding of molecular structures and their formation in crystalline states (Jasinski et al., 2009).
Antimicrobial Applications
2,4-Difluorophenyl(piperidin-4-yl)methanone oxime derivatives, related to this compound, demonstrated significant in vitro antibacterial and antifungal activities, with some compounds showing promising results against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Antimycobacterial Properties
A study involving the synthesis of spiro-piperidin-4-ones, related to this compound, found significant in vitro and in vivo activity against Mycobacterium tuberculosis and its drug-resistant strains. This highlights potential applications in tuberculosis treatment (Kumar et al., 2008).
Synthesis Research
Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride provided insights into efficient production methods and structural identification of related compounds (Zheng Rui, 2010).
Antibacterial Synthesis
A study on the environmentally friendly synthesis of dispirosubstituted piperidines, closely related to this compound, revealed their potential antibacterial properties. This research opens avenues for the development of new antibacterial agents (Lohar et al., 2016).
Dopamine Receptor Ligands
4-Heterocyclylpiperidines, structurally related to this compound, have been investigated as selective high-affinity ligands at human dopamine receptors, indicating potential for neurological applications (Rowley et al., 1997).
Anti-inflammatory Agents
The synthesis and evaluation of 4,5-disubstituted-thiazolyl amides, derivatives of 4-hydroxy-piperidine, highlighted their potential as anti-inflammatory agents. This research points to new possibilities in anti-inflammatory drug development (Geronikaki et al., 2003).
Corrosion Inhibition
Piperidine derivatives, closely related to this compound, have been studied for their efficiency in inhibiting the corrosion of iron, suggesting their utility in industrial applications (Kaya et al., 2016).
Antitumor Activity
Research on dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones, structurally akin to this compound, revealed their potential as antitumor agents, opening new avenues in cancer treatment research (Girgis, 2009).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[(3,5-Difluorophenyl)methyl]piperidine”, is an important task of modern organic chemistry .
properties
IUPAC Name |
4-[(3,5-difluorophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-6-10(7-12(14)8-11)5-9-1-3-15-4-2-9/h6-9,15H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCSCHVGGTGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea](/img/structure/B2857226.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2857228.png)




![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857235.png)
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![Ethyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2857237.png)

![2-(4-chlorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2857242.png)